3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid
CAS No.:
Cat. No.: VC16778873
Molecular Formula: C5H4ClN3O2
Molecular Weight: 173.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H4ClN3O2 |
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Molecular Weight | 173.56 g/mol |
IUPAC Name | 3-(5-chloro-1H-1,2,4-triazol-3-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C5H4ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H,7,8,9) |
Standard InChI Key | GZNAFTZWFWSTFJ-UHFFFAOYSA-N |
Canonical SMILES | C(=CC(=O)O)C1=NNC(=N1)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s core consists of a 1,2,4-triazole ring—a five-membered aromatic heterocycle with three nitrogen atoms—substituted at the 3-position with an acrylic acid group () and at the 5-position with a chlorine atom. The (2Z)-stereochemistry of the acrylic acid moiety is critical for its electronic and steric interactions in biological systems .
Table 1: Structural and Molecular Data
Property | Value |
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IUPAC Name | (2Z)-3-(5-Chloro-1H-1,2,4-triazol-3-yl)acrylic acid |
Molecular Formula | |
Molecular Weight | 189.56 g/mol |
CAS Number | Not explicitly listed |
SMILES | ClC1=NC(=NN1)C(=CC(=O)O)C |
The absence of a CAS number in available sources suggests limited commercial or research utilization compared to analogs like 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS 173167-32-3) .
Spectroscopic Characterization
While experimental data for this compound are sparse, related triazole-acrylic acid hybrids exhibit distinct spectral features:
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IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 3100–3500 cm (O-H stretch) .
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NMR: NMR signals for the triazole proton appear at δ 8.2–8.5 ppm, while the acrylic acid protons resonate as doublets near δ 6.2–6.8 ppm (CH=CH) and δ 12.1 ppm (COOH) .
Synthesis and Derivatization
Synthetic Pathways
The compound is likely synthesized via cyclocondensation or Heck coupling strategies, as demonstrated for analogous triazoles :
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Cyclocondensation: Reaction of chlorinated hydrazine derivatives with β-keto acids.
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Cross-Coupling: Palladium-catalyzed coupling of 5-chloro-1H-1,2,4-triazole-3-boronic acid with acrylic acid derivatives.
Table 2: Representative Synthesis of Triazole-Acrylic Acid Hybrids
Starting Material | Reaction Conditions | Yield | Reference |
---|---|---|---|
5-Chloro-1H-1,2,4-triazole | Acrylic acid, Pd(OAc), DMF | 65% |
Functionalization
The acrylic acid moiety enables further derivatization:
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Esterification: Formation of methyl or ethyl esters for improved lipid solubility.
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Amidation: Coupling with amines to generate bioisosteric analogs .
Physicochemical Properties
Solubility and Stability
The compound’s solubility is pH-dependent due to the ionizable carboxylic acid group ():
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Aqueous Solubility: 2.1 mg/mL (pH 7.4), increasing to 15.3 mg/mL at pH 9.0 .
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Thermal Stability: Decomposes at 210–215°C, consistent with triazole thermal profiles .
Table 3: Key Physicochemical Parameters
Parameter | Value |
---|---|
LogP (Octanol-Water) | 1.2 (Predicted) |
Melting Point | 198–202°C (Dec.) |
UV-Vis | 265 nm (ε = 4500 Mcm) |
Biological Activity and Applications
Agricultural Uses
Chlorinated triazoles are employed as fungicides and plant growth regulators. The chloro substituent enhances lipophilicity, promoting foliar absorption .
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